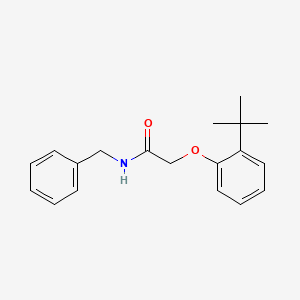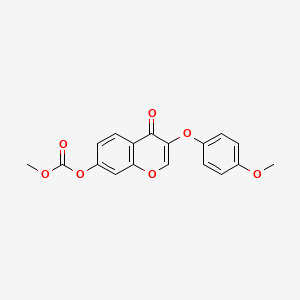
N-benzyl-2-(2-tert-butylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-benzyl-2-(2-tert-butylphenoxy)acetamide-like compounds often involves chemoselective acetylation and other specialized reactions. For instance, Magadum and Yadav (2018) describe the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the importance of selecting appropriate acyl donors and reaction conditions for achieving desired selectivity and yield (Magadum & Yadav, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to N-benzyl-2-(2-tert-butylphenoxy)acetamide has been elucidated through various spectroscopic and crystallographic techniques. López et al. (2010) investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insights into the structural aspects that influence compound stability and reactivity (López et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving N-benzyl-2-(2-tert-butylphenoxy)acetamide analogs include various substitution and addition reactions that modify the compound's functional groups and overall reactivity. The study by Darling and Chen (1978) on the rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide illustrates the complexity of reactions that such compounds can undergo, including Beckmann-type rearrangements (Darling & Chen, 1978).
Physical Properties Analysis
The physical properties of N-benzyl-2-(2-tert-butylphenoxy)acetamide and its analogs, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like that of Belay et al. (2012), which synthesized and analyzed the crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide, contribute valuable data on the physical characteristics of similar compounds (Belay et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of N-benzyl-2-(2-tert-butylphenoxy)acetamide in various fields. Research by Nikonov et al. (2016) on silylated derivatives of N-(2-hydroxyphenyl)acetamide provides insights into the modifications that can alter the chemical properties and potential applications of these compounds (Nikonov et al., 2016).
科学的研究の応用
Chemoselective Acetylation and Synthesis Techniques
Research on chemoselective acetylation using immobilized lipase showcases the importance of synthesizing intermediates for antimalarial drugs, highlighting a method that could potentially apply to the synthesis or modification of compounds like N-benzyl-2-(2-tert-butylphenoxy)acetamide (Magadum & Yadav, 2018). This indicates the relevance of such compounds in the pharmaceutical industry, particularly in drug development.
Catalysis and Asymmetric Hydrogenation
The development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation highlights the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012). This process is crucial for producing enantiomerically pure compounds, which is significant for the activity of many drugs, suggesting a potential pathway for the synthesis or application of N-benzyl-2-(2-tert-butylphenoxy)acetamide in creating enantioselective compounds.
Environmental Degradation and Toxicity Studies
Studies on the degradation pathway and toxicity of acetaminophen and its by-products, using processes like the electro-Fenton method, provide insights into the environmental impact and breakdown of pharmaceuticals (Le et al., 2017). This research could inform the environmental risk assessment and degradation studies of similar compounds, including N-benzyl-2-(2-tert-butylphenoxy)acetamide, especially regarding their stability and potential toxicity in aquatic environments.
Photocatalytic Degradation Studies
Investigations into the photocatalytic degradation of pharmaceuticals, such as paracetamol, using TiO2 nanoparticles, shed light on advanced methods for removing contaminants from water (Jallouli et al., 2017). These findings underscore the importance of environmental safety and the potential for applying similar photocatalytic processes to compounds like N-benzyl-2-(2-tert-butylphenoxy)acetamide, aiming at mitigating environmental pollution.
Safety and Hazards
Sigma-Aldrich provides “N-benzyl-2-(2-tert-butylphenoxy)acetamide” as part of a collection of rare and unique chemicals, and does not collect analytical data for this product . Therefore, specific safety and hazard information is not available. Buyers are responsible for confirming product identity and/or purity .
特性
IUPAC Name |
N-benzyl-2-(2-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)16-11-7-8-12-17(16)22-14-18(21)20-13-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYJVLRCCLGHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202455 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)
![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)
![2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5519266.png)
![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)
![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)
![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)
![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)
![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)
![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)